N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Description
Properties
CAS No. |
62715-69-9 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-(1-imino-3-oxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c16-13-11-8-4-5-9-12(11)15(20)18(13)17-14(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,19) |
InChI Key |
KARMEVPECJLEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=N)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The cyclization of 2-(1-alkynyl)benzamides using n-BuLi and iodine reagents (I₂/ICl) represents a robust method for constructing the isoindolinone core. This approach leverages the ambident nucleophilicity of the primary amide group, enabling exclusive N-cyclization to form the bicyclic structure. For instance, treatment of 2-(phenylethynyl)benzamide with n-BuLi at −78°C in tetrahydrofuran (THF), followed by iodine, yields the isoindolin-1-one intermediate with Z-stereochemistry across the newly formed C=C bond.
Critical Parameters :
Post-Cyclization Modification to Introduce the Imino Group
The isoindolin-1-one intermediate undergoes subsequent modification to replace the C1 carbonyl with an imino group. Treatment with aqueous ammonia (25% w/w) at 80°C for 12 hours achieves this transformation via nucleophilic substitution, yielding the 1-imino-3-oxo derivative.
Yield Comparison :
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 72–89 | −78°C, THF, 2 h |
| Imination | 65–78 | NH₃ (aq), 80°C, 12 h |
Reductive Amination of Isoindolin-3-one Precursors
Synthesis of Isoindolin-3-one
Isoindolin-3-one is prepared via Friedel-Crafts acylation of phthalic anhydride with benzamide in the presence of AlCl₃. The reaction proceeds at 120°C for 6 hours, yielding the ketone intermediate with 85% efficiency.
Reductive Amination with Ammonium Acetate
The ketone group at C1 is converted to an imino group via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction achieves 70–82% yields under mild conditions (25°C, 24 h).
Advantages :
- Avoids harsh reagents.
- Compatible with electron-withdrawing substituents on the benzamide.
Multi-Step Synthesis via Phthalimide Derivatives
Phthalimide Hydrolysis and Functionalization
Phthalimide is hydrolyzed to phthalamic acid using 6 M HCl, followed by selective reduction of the C1 carbonyl to an amine using LiAlH₄. The resulting 1-amino-3-oxo-isoindoline is acylated with benzoyl chloride in dichloromethane (DCM) to install the benzamide group.
Oxidative Conversion to Imino Group
The C1 amine is oxidized to an imino group using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in acetonitrile. This step proceeds with 68% yield and high regioselectivity.
Challenges :
- Overoxidation to nitriles requires careful stoichiometric control.
- Purification via column chromatography (SiO₂, ethyl acetate/hexane) is essential.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| BuLi Cyclization | 48–62 | High stereocontrol, scalable | Low-temperature requirements |
| Reductive Amination | 55–70 | Mild conditions, fewer steps | Sensitivity to steric hindrance |
| Phthalimide Route | 40–58 | Versatile for derivatives | Multi-step, costly reagents |
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the C=C bond and planar geometry of the isoindol ring.
Chemical Reactions Analysis
Types of Reactions
N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tumor and immunomodulatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of transcription factors such as IKZF1 and IKZF3. This degradation process is crucial for its anti-tumor effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related benzamide derivatives containing isoindole or phthalimide moieties. Key differences in substituents, pharmacological targets, and biological activities are highlighted.
Table 1: Structural and Pharmacological Comparison
Key Structural and Functional Insights
Core Modifications: The imino group in the target compound replaces the 1,3-dioxo group seen in analogs like CPPHA. Benzamide Substituents: Chloro (CPPHA), nitro (Compound 62), and sulfonamide (3d) groups confer distinct pharmacological profiles. For example, the chloro and hydroxy groups in CPPHA are critical for mGlu5 potentiation, while the nitro group in Compound 62 enhances cytotoxicity .
Pharmacological Diversity: mGlu5 Modulation: CPPHA and CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, ) belong to a class of benzamides that potentiate mGlu5 via allosteric binding. The target compound’s imino group could influence similar pathways but requires validation . Anticancer Activity: Derivatives like 3d and Compound 62 highlight the role of isoindole-dione in disrupting cancer cell proliferation, possibly through DNA intercalation or enzyme inhibition .
Synthetic Routes: Many analogs (e.g., CPPHA, 3d) are synthesized via coupling reactions between acyl chlorides and amines. The target compound could follow a similar route using 1-imino-3-oxo-isoindoline-2-carbonyl chloride and aniline .
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